Amide Linker vs. Amine Linker: Structural Differentiation from N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine (4s)
The target compound employs an amide (C(=O)-NH) linker connecting the oxadiazole 2-position to the 4-methoxybenzamide moiety, whereas the closest publicly characterized analog, compound 4s from Ahsan et al. (2014), uses an amine (NH) linker connecting the oxadiazole 2-position to the 2,4-dimethylphenyl group with a 4-methoxyphenyl substituent at the 5-position [1]. In the NCI 60-cell line screen, compound 4s achieved a mean growth percent (GP) of 62.61, with highest sensitivity against MDA-MB-435 melanoma (GP = 15.43), K-562 leukemia (GP = 18.22), T-47D breast cancer (GP = 34.27), and HCT-15 colon cancer (GP = 39.77) at a single 10 µM dose [1]. The target compound's amide linker is expected to alter hydrogen bonding capacity (amide NH donor + C=O acceptor vs. amine NH donor only), rotational freedom, and metabolic stability [2], producing a distinct selectivity and potency profile.
| Evidence Dimension | Linker chemistry and NCI 60-cell line anticancer activity profile |
|---|---|
| Target Compound Data | Amide linker (C(=O)-NH); no published NCI screening data available for this specific compound |
| Comparator Or Baseline | Compound 4s (amine linker): mean GP = 62.61; MDA-MB-435 GP = 15.43; K-562 GP = 18.22; T-47D GP = 34.27; HCT-15 GP = 39.77 |
| Quantified Difference | Linker type: amide (target) vs. amine (comparator 4s). Difference in hydrogen bond donor/acceptor count: target has 1 HBD, 5 HBA (calculated); compound 4s has 1 HBD, 4 HBA. Expected differential in potency and selectivity due to altered pharmacophore geometry. |
| Conditions | NCI 60-cell line screen, single 10 µM dose, 48 h exposure (comparator data); target compound data not yet reported in peer-reviewed literature |
Why This Matters
For procurement decisions in anticancer screening programs, the amide vs. amine linker distinction determines hydrogen bonding geometry and target interaction potential, meaning the target compound represents a distinct chemical series from the well-characterized amine-linked oxadiazole series and cannot be substituted by compound 4s without altering SAR trajectories.
- [1] Ahsan MJ, et al. Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues. BioMed Research International, 2014, Article ID 814984. Table 2 and Table 3 report GP values for compound 4s. View Source
- [2] Calculated molecular properties: target compound SMILES CC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)OC)C. HBD count = 1 (amide NH), HBA count = 5 (oxadiazole N+N+O, amide C=O, methoxy O). Compound 4s SMILES differs at linker position. View Source
